molecular formula C8H5ClF2O B028241 2-Chloro-2',4'-difluoroacetophenone CAS No. 51336-94-8

2-Chloro-2',4'-difluoroacetophenone

Cat. No.: B028241
CAS No.: 51336-94-8
M. Wt: 190.57 g/mol
InChI Key: UENGBOCGGKLVJJ-UHFFFAOYSA-N
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Description

2-Chloro-2’,4’-difluoroacetophenone is an organic compound with the molecular formula C8H5ClF2O. It is a derivative of acetophenone, where the phenyl ring is substituted with chlorine and fluorine atoms. This compound is known for its use in various chemical syntheses and research applications due to its unique reactivity and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-2’,4’-difluoroacetophenone can be synthesized through several methods. One common approach involves the chlorination and fluorination of acetophenone derivatives. The reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) and a fluorinating agent like hydrogen fluoride (HF) under controlled conditions .

Industrial Production Methods: In industrial settings, the production of 2-Chloro-2’,4’-difluoroacetophenone often involves large-scale chlorination and fluorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-2’,4’-difluoroacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted acetophenone derivatives, while oxidation and reduction reactions can produce corresponding alcohols or ketones .

Scientific Research Applications

Chemistry

CDFA serves as a crucial building block in organic synthesis, enabling the creation of complex molecules. Its unique structure allows for specific reactivity patterns that are exploited in various chemical reactions:

  • Reagent in Reactions : Used in acylation reactions to produce other pharmaceutical compounds.
  • Synthesis of Specialty Chemicals : Acts as a precursor in the synthesis of fluorinated compounds.

Biology

In biological research, CDFA has been investigated for its potential enzyme inhibition properties:

  • Target Enzymes : Primarily inhibits protein tyrosine phosphatases (PTPs) such as SHP-1 and PTP1B, which are vital in cellular signaling pathways.
  • Biological Mechanisms : Alters phosphorylation states of proteins, impacting cellular processes like growth and differentiation.

Medicine

The compound is explored for its therapeutic potential:

  • Drug Development : Investigated as a candidate for drugs targeting diseases associated with dysregulated enzyme activity.
  • Precursor for Pharmaceuticals : Utilized in synthesizing antifungal agents and other therapeutics.

Enzyme Inhibition Studies

Research indicates that CDFA effectively inhibits SHP-1 and PTP1B at low micromolar concentrations, suggesting its potential as a therapeutic agent in conditions characterized by overactive PTPs.

Antimicrobial Activity

Preliminary studies suggest that CDFA may exhibit antimicrobial properties, although further research is required to confirm its efficacy against specific pathogens.

Case Studies and Research Findings

Several studies have highlighted the biological activity and applications of CDFA:

  • Enzyme Inhibition Studies :
    • A study demonstrated that CDFA effectively inhibited SHP-1 and PTP1B at low micromolar concentrations, suggesting its potential as a therapeutic agent in conditions where these enzymes are overactive.
  • Antimicrobial Research :
    • Research is ongoing to evaluate the antimicrobial efficacy of CDFA against various pathogens.
  • Toxicological Assessments :
    • Safety evaluations indicate that CDFA can cause severe skin burns and eye damage; therefore, appropriate handling precautions are essential.

Mechanism of Action

The mechanism of action of 2-Chloro-2’,4’-difluoroacetophenone involves its interaction with specific molecular targets. For instance, it has been tested for inhibition of protein tyrosine phosphatases SHP-1 and PTP1B, which are involved in various cellular signaling pathways. The compound’s reactivity is attributed to the presence of the chloro and fluoro substituents, which influence its electronic properties and reactivity .

Comparison with Similar Compounds

  • 2-Chloroacetophenone
  • 2-Bromo-2’,4’-difluoroacetophenone
  • 2-Chloro-2,2-difluoroacetophenone
  • 2,2’,4’-Trichloroacetophenone

Comparison: 2-Chloro-2’,4’-difluoroacetophenone is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which imparts distinct reactivity and properties compared to its analogs. For example, 2-Chloro-2,2-difluoroacetophenone has two fluorine atoms on the same carbon, leading to different electronic effects and reactivity patterns .

Biological Activity

2-Chloro-2',4'-difluoroacetophenone (CDFA) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological mechanisms, applications, and relevant research findings.

  • Chemical Formula : C₈H₅ClF₂O
  • Molecular Weight : 190.57 g/mol
  • CAS Number : 51336-94-8

This compound primarily targets protein tyrosine phosphatases (PTPs) , specifically SHP-1 and PTP1B. These enzymes play crucial roles in regulating cellular processes such as growth, differentiation, and metabolism by dephosphorylating tyrosine residues on proteins.

Inhibition of Protein Tyrosine Phosphatases

  • Target Enzymes : SHP-1 and PTP1B
  • Mode of Action : CDFA inhibits these enzymes, leading to altered phosphorylation states of various proteins. This can result in significant changes in cellular signaling pathways associated with oncogenic transformation and cell growth regulation.

Enzyme Inhibition

Research indicates that CDFA exhibits notable enzyme inhibition properties. It has been shown to affect multiple biochemical pathways, which can be leveraged for therapeutic purposes:

  • Cell Growth and Differentiation : By inhibiting SHP-1 and PTP1B, CDFA can influence pathways that control cell proliferation and differentiation.
  • Antimicrobial Activity : Preliminary studies suggest that CDFA may possess antimicrobial properties, although further investigations are necessary to elucidate its efficacy against specific pathogens.

Pharmacological Applications

CDFA is explored for various applications in drug development:

  • Potential Drug Candidate : Its ability to inhibit key enzymes makes it a candidate for developing therapeutics targeting diseases linked with dysregulated phosphorylation processes.
  • Precursor for Pharmaceuticals : CDFA is utilized in synthesizing other pharmaceutical compounds, including antifungal agents like fluconazole, which is derived from the compound through acylation reactions .

Case Studies and Research Findings

Several studies have highlighted the biological activity of CDFA:

  • Enzyme Inhibition Studies :
    • A study demonstrated that CDFA effectively inhibited SHP-1 and PTP1B at low micromolar concentrations, suggesting its potential as a therapeutic agent in conditions where these enzymes are overactive.
  • Antimicrobial Research :
    • Investigations into the antimicrobial properties of CDFA revealed that it could inhibit the growth of certain bacterial strains, although specific mechanisms remain to be fully characterized .
  • Toxicological Assessments :
    • Toxicity studies indicate that while CDFA has beneficial biological activities, it also presents risks such as skin irritation and organ toxicity upon prolonged exposure, necessitating careful handling in laboratory settings .

Comparative Analysis with Similar Compounds

To understand the unique properties of CDFA, it is useful to compare it with structurally similar compounds:

Compound NameStructure CharacteristicsBiological Activity
2-ChloroacetophenoneContains one chlorine atomModerate enzyme inhibition
2-Bromo-2',4'-difluoroacetophenoneSimilar structure with bromine instead of chlorineHigher antibacterial activity
2-Chloro-2,2-difluoroacetophenoneTwo fluorine atoms on the same carbonEnhanced reactivity

Future Directions

The ongoing research into this compound suggests several promising avenues:

  • Drug Development : Further exploration into its pharmacokinetics and therapeutic potential could lead to new treatments for diseases related to enzyme dysregulation.
  • Environmental Impact Studies : Understanding how environmental factors influence its stability and reactivity may provide insights into its safety profile in industrial applications.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 2-Chloro-2',4'-difluoroacetophenone?

A common approach involves starting with 2,2,2-trifluoroacetophenone. Through selective dechlorination using reagents like AlCl₃ or Zn/HCl, the trifluoromethyl group is converted to a difluorochloromethyl moiety. This method achieves high yields (>80%) and avoids ozone-depleting substances (ODS), making it environmentally preferable . Another route involves nucleophilic displacement, such as substituting chlorine in chloroacetophenone derivatives with fluorine using KF or CsF under controlled conditions .

Q. How is the compound characterized for purity and structural confirmation?

Key techniques include:

  • Melting Point (mp) Analysis : 44–48°C (literature value) to assess purity .
  • Spectroscopy : NMR (¹H/¹³C/¹⁹F) to confirm substitution patterns and functional groups. For example, the carbonyl (C=O) peak in IR (~1700 cm⁻¹) and fluorine coupling in ¹⁹F NMR .
  • Chromatography : HPLC or GC-MS to quantify impurities (<2% by area normalization) .

Q. What safety precautions are critical when handling this compound?

The compound is classified as Acute Toxicity (Category 1 for inhalation, Category 3 for oral) . Key precautions:

  • Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact.
  • Store in airtight containers away from bases or nucleophiles due to reactive α-chloro ketone functionality .
  • Dispose of waste via halogenated organic solvent protocols .

Advanced Research Questions

Q. How does this compound act as a difluorocarbene precursor?

Under basic conditions (e.g., KOH or K₂CO₃), the α-chloro group undergoes elimination to generate difluorocarbene (:CF₂). This reactive intermediate can insert into O–H bonds of phenols to form aryl difluoromethyl ethers. For example, reactions with phenol derivatives yield products with >70% efficiency, making it valuable for synthesizing fluorinated ethers .

Q. What mechanistic insights explain its reactivity in nucleophilic substitutions?

The electron-withdrawing fluorine and chlorine substituents activate the carbonyl group, enhancing electrophilicity. DFT studies suggest the α-carbon becomes highly susceptible to nucleophilic attack (e.g., by acetate in SN₂ reactions). Steric effects from the 2',4'-difluoroaryl group influence regioselectivity, favoring substitutions at less hindered positions .

Q. How does its reactivity compare to structurally similar acetophenones?

  • vs. 2,4-Difluoroacetophenone : The absence of the α-chloro group reduces electrophilicity, limiting carbene generation.
  • vs. 4-Fluoro-2-hydroxyacetophenone : The hydroxyl group enables hydrogen bonding, altering solubility and reaction pathways (e.g., favoring esterification over carbene formation) .
  • vs. 4’-(2,4-Difluorophenoxy)acetophenone : The phenoxy group increases steric bulk, slowing down nucleophilic substitutions .

Q. What role does it play in multi-step syntheses of complex molecules?

In the synthesis of SCH-59884, it serves as a key intermediate:

  • Step 1 : Chlorine displacement by sodium acetate (NaOAc/NaI) forms an acetate ester .
  • Step 2 : Wittig reaction with methylenetriphenylphosphorane yields allyl esters.
  • Step 3 : Hydrolysis and asymmetric Sharpless epoxidation generate enantiomerically pure epoxides .

Q. What computational tools predict its reactivity in novel reactions?

  • Molecular Dynamics (MD) Simulations : Model carbene formation kinetics using software like Gaussian or ORCA.
  • Docking Studies : Predict interactions with enzymes or catalysts (e.g., in asymmetric epoxidation) .
  • QSPR Models : Relate substituent effects (e.g., Hammett σ values) to reaction rates .

Properties

IUPAC Name

2-chloro-1-(2,4-difluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2O/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UENGBOCGGKLVJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40343185
Record name 2-Chloro-2',4'-difluoroacetophenone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51336-94-8
Record name 2-Chloro-1-(2,4-difluorophenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51336-94-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-2',4'-difluoroacetophenone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-1-(2,4-difluorophenyl)ethanone
Source European Chemicals Agency (ECHA)
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Synthesis routes and methods I

Procedure details

Into the solution of 1,3-difluorobenzene in 1,2-dicholoroethane (DCE) was added anhydrous aluminium chloride (1.2 molar equivalent of 1,3-difluorobenzene) at 25-30° C. and stirred for 30 minutes. The reaction mixture was then cooled to 0° C. and chloroacetyl chloride (1.1 molar equivalent of 1,3-difluorobenzene), in DCE, was then added into it over a period of 30-60 min keeping the reaction temperature below 20° C. After the addition was over, the reaction mixture was stirred at 25-30° C. for 5-7 hours. The reaction mixture was then diluted with DCE and poured into dil. hydrochloric acid (5%) at 0-5° C. The mixture was then extracted with DCE. The combined organic layer was washed successively with 5% aq. sodium bicarbonate solution and water. Evaporating DCE from the organic layer under reduced pressure gave an oil which on triturating with n-Hexane gave the title compound as white crystalline material (Yield 75% of theory).
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Synthesis routes and methods II

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Chloroacetyl chloride (113 g, 1.0 mole) was added dropwise to a stirred mixture of 1,3-difluorobenzene (114 g, 1.0 mole) and anhydrous aluminum chloride (146.6 g, 1.1 mole) at room temperature (20° C.). The mixture was stirred for a further five hours at 50°-55° C. Methylene chloride (48.5 ml) was added slowly as the mixture was allowed to cool to room temperature. The methylene chloride layer was separated, washed with water (2×320 ml) and the solvent removed by distillation at reduced pressure leaving a pale yellow solid (180 g).
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Synthesis routes and methods III

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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